BocNH-PEG2-CH2CH2NHMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BocNH-PEG2-CH2CH2NHMe typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyethylene glycol (PEG) derivatives and amine-protecting groups.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as N,N’-diisopropylcarbodiimide (DIC) or 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
BocNH-PEG2-CH2CH2NHMe undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be selectively deprotected under mild acidic conditions to yield the free amine
Oxidation and Reduction: While the compound itself is stable under oxidative and reductive conditions, the PEG chain can undergo oxidation to form PEG-peroxides.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various solvents like methanol and ethanol
Scientific Research Applications
BocNH-PEG2-CH2CH2NHMe has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinker and a spacer in the synthesis of complex molecules and polymers
Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability
Medicine: It plays a crucial role in drug delivery systems, where it helps in the targeted delivery of therapeutic agents
Industry: this compound is used in the production of various industrial products, including coatings and adhesives
Mechanism of Action
The mechanism of action of BocNH-PEG2-CH2CH2NHMe involves its ability to modify biomolecules through conjugation reactions. The Boc-protected amine group can be selectively deprotected to yield a free amine, which can then react with carboxyl groups or NHS esters. This modification enhances the solubility, stability, and pharmacokinetics of the biomolecules .
Comparison with Similar Compounds
BocNH-PEG2-CH2CH2NHMe can be compared with other similar compounds, such as:
Boc-NH-PEG-NH2: This compound also features a Boc-protected amine group and a PEG chain, but it lacks the methylamine group
Fmoc-NH-PEG-NH2: Similar to Boc-NH-PEG-NH2, but with an Fmoc-protected amine group instead of a Boc group
mPEG-NH2: This compound has a methoxy-terminated PEG chain with a free amine group, offering different solubility and reactivity properties
This compound stands out due to its unique combination of a Boc-protected amine group and a methylamine group, which provides additional versatility in chemical modifications and applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14-6-8-17-10-9-16-7-5-13-4/h13H,5-10H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNJYYUCKRLBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.